molecular formula C11H15NO2 B8054297 Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate

Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B8054297
M. Wt: 193.24 g/mol
InChI Key: LKRXYGYCYYQZKS-UHFFFAOYSA-N
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Description

Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its bicyclic structure, which includes a cyanobicyclo[3.2.1]octane core and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-cyanobicyclo[32. Common synthetic routes include the use of starting materials such as cyclohexene derivatives and subsequent functional group modifications.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: : Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry: : In chemistry, Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: : The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context in which it is used. Research is ongoing to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate include other bicyclic carboxylic acids and cyanobicyclo compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness: : Methyl 5-cyanobicyclo[32

Properties

IUPAC Name

methyl 5-cyanobicyclo[3.2.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXYGYCYYQZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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